molecular formula C9H16O B14254909 Cyclobutanone, 2-butyl-4-methyl- CAS No. 189939-54-6

Cyclobutanone, 2-butyl-4-methyl-

Cat. No.: B14254909
CAS No.: 189939-54-6
M. Wt: 140.22 g/mol
InChI Key: VTALWJBKQKXNNA-UHFFFAOYSA-N
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Description

Cyclobutanone, 2-butyl-4-methyl-, is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, characterized by a strained ring structure that imparts unique reactivity and properties. This compound is a colorless volatile liquid at room temperature and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cyclobutanone typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclobutanone can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of cyclobutanone can lead to the formation of cyclobutanol.

    Substitution: Cyclobutanone can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of cyclobutanone.

    Reduction: Cyclobutanol.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclobutanone, 2-butyl-4-methyl-, involves its reactivity due to the strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanone, 2-butyl-4-methyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

189939-54-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-butyl-4-methylcyclobutan-1-one

InChI

InChI=1S/C9H16O/c1-3-4-5-8-6-7(2)9(8)10/h7-8H,3-6H2,1-2H3

InChI Key

VTALWJBKQKXNNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C1=O)C

Origin of Product

United States

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